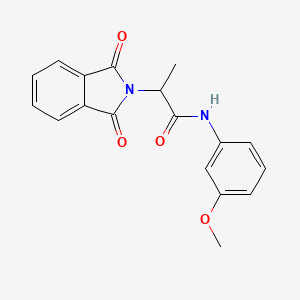![molecular formula C19H17NO4 B5147707 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)phenyl acetate](/img/structure/B5147707.png)
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)phenyl acetate is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)phenyl acetate typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the core spiro structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the Diels-Alder reaction and subsequent functionalization steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro structure.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized spiro compound, while reduction could simplify the structure by removing oxygen-containing groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific mechanical or electronic properties.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological targets, potentially leading to high specificity and potency.
類似化合物との比較
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar core structure but lacks the spiro configuration.
(3AS,7AR)-3A,5,7A-Trimethyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide: Another compound with a spiro structure but different functional groups.
Uniqueness
The uniqueness of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)phenyl acetate lies in its specific spiro configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
特性
IUPAC Name |
[3-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10(21)24-12-4-2-3-11(9-12)20-17(22)15-13-5-6-14(16(15)18(20)23)19(13)7-8-19/h2-6,9,13-16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLYDJPOBIQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)
![Methyl 6-tert-butyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5147655.png)

![(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B5147667.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE](/img/structure/B5147675.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)


![{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]propyl}dimethylamine trifluoroacetate](/img/structure/B5147717.png)

